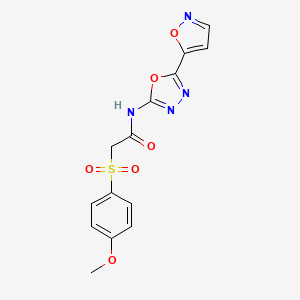

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O6S/c1-22-9-2-4-10(5-3-9)25(20,21)8-12(19)16-14-18-17-13(23-14)11-6-7-15-24-11/h2-7H,8H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDRBKIMHDJCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure

The compound features a unique combination of functional groups, including:

- Isoxazole ring

- 1,3,4-Oxadiazole ring

- Sulfonamide group

This structural diversity is thought to contribute to its biological activities.

Synthesis and Characterization

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves several steps:

- Formation of the isoxazole ring through cyclization reactions involving hydroxylamine and suitable β-ketoesters.

- Synthesis of the oxadiazole ring , often achieved by cyclization of hydrazine derivatives with carboxylic acids.

- Coupling with the sulfonamide moiety , which may involve acetic anhydride and a suitable catalyst to attach the 4-methoxyphenyl group.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful formation of these rings and functional groups .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide. For instance:

| Compound | Antimicrobial Activity | Target Organisms |

|---|---|---|

| 5a | Excellent | Staphylococcus aureus, Escherichia coli |

| 5d | Moderate | Pseudomonas aeruginosa |

| 5f | High | Various fungi |

In vitro tests revealed that certain derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit specific cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways associated with apoptosis and proliferation. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 15.0 | Inhibition of cell cycle progression |

These findings indicate that N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide could serve as a lead compound in anticancer drug development .

Case Studies

- Antimicrobial Evaluation : A study synthesized various isoxazole-substituted derivatives and evaluated their antimicrobial properties. Compounds with similar structures to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide showed promising results against multiple pathogens .

- Cancer Cell Line Studies : Research conducted on breast cancer cell lines demonstrated that modifications in the substituents on the oxadiazole ring significantly affected cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of isoxazole and oxadiazole rings, linked to a sulfonamide group. The general synthetic route for compounds of this class typically involves:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving hydroxyimoyl halides.

- Oxadiazole Formation : Often synthesized via condensation reactions with hydrazine derivatives.

- Final Coupling : The sulfonamide moiety is introduced through nucleophilic substitution reactions.

The synthesis process requires careful control of reaction conditions to optimize yield and purity, often employing advanced purification techniques like chromatography .

Antimicrobial Properties

Research has indicated that compounds similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with isoxazole and oxadiazole structures demonstrate effectiveness against various bacterial and fungal strains .

Anticancer Potential

The compound's structure suggests potential anticancer properties. The mechanism of action may involve the inhibition of key enzymes associated with cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their therapeutic potential in oncology.

Anti-inflammatory Effects

Compounds in this category have also been studied for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, thus providing a basis for developing new anti-inflammatory drugs.

Case Study 1: Antimicrobial Evaluation

A series of isoxazole-substituted 1,3,4-oxadiazol-2-yl acetamides were synthesized and evaluated for their antimicrobial activity. Compounds such as 5a , 5d , and 5f showed excellent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in drug development .

Case Study 2: Anticancer Activity

In a study investigating the anticancer properties of related compounds, it was found that certain derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties revealed that specific derivatives could effectively reduce pro-inflammatory cytokine production in macrophages. This suggests a promising avenue for treating inflammatory diseases through modulation of immune responses.

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | Efficacy Level |

|---|---|---|---|

| 5a | Antimicrobial | E. coli | High |

| 5d | Antimicrobial | S. aureus | Moderate |

| 5f | Antimicrobial | Candida albicans | High |

| Isoxazole Derivative | Anticancer | MCF-7 (breast cancer) | Significant inhibition |

| Oxadiazole Derivative | Anti-inflammatory | RAW 264.7 (macrophage) | Reduced cytokine levels |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations

Core Heterocycle Influence :

- The 1,3,4-oxadiazole core (target compound) vs. 1,3,4-thiadiazole (): Thiadiazole derivatives exhibit enhanced anticonvulsant activity due to sulfur's electronegativity, whereas oxadiazoles are more metabolically stable .

- Replacement of isoxazole with benzofuran () reduces steric hindrance, improving antimicrobial activity .

Substituent Effects :

- The 4-methoxyphenylsulfonyl group in the target compound enhances solubility and target binding compared to the chlorophenyl group in 's antimicrobial derivatives .

- Thioether linkages (e.g., compounds in ) improve MMP-9 inhibition, whereas sulfonyl groups (target compound) may favor kinase inhibition .

Synthetic Efficiency :

- The target compound's synthesis requires precise sulfonylation steps, whereas S-alkylation (e.g., ) offers higher yields (70–89%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.